molecular formula C14H25NO4 B8096976 N-Boc-N-(cyclohexylmethyl)-glycine

N-Boc-N-(cyclohexylmethyl)-glycine

Cat. No.: B8096976
M. Wt: 271.35 g/mol
InChI Key: UZFCIFCTRJYIAG-UHFFFAOYSA-N
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Description

N-Boc-N-(cyclohexylmethyl)-glycine is a compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-(cyclohexylmethyl)-glycine typically involves the protection of the amino group of glycine with the tert-butyloxycarbonyl group. This can be achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing biodegradable solvents and recyclable catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(cyclohexylmethyl)-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Glycine derivatives with a free amino group.

    Amidation: Amide derivatives of glycine.

    Substitution: Various substituted glycine derivatives.

Mechanism of Action

The mechanism of action of N-Boc-N-(cyclohexylmethyl)-glycine primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-glycine: Similar in structure but lacks the cyclohexylmethyl group.

    N-Boc-alanine: Contains an additional methyl group on the alpha carbon.

    N-Boc-phenylalanine: Features a phenyl group instead of a cyclohexylmethyl group.

Uniqueness

N-Boc-N-(cyclohexylmethyl)-glycine is unique due to the presence of the cyclohexylmethyl group, which can impart different steric and electronic properties compared to other N-Boc-protected amino acids. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

2-[cyclohexylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFCIFCTRJYIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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